molecular formula C18H14ClN3O3S B2472679 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946285-65-0

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2472679
CAS No.: 946285-65-0
M. Wt: 387.84
InChI Key: NCOWWDWWVSGNDH-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound combining benzothiazole, oxazole, and furan moieties. Benzothiazoles are known for their pharmacological versatility, including antidiabetic, anti-inflammatory, and antimicrobial activities . The target compound’s structure features a 5-chloro-4-methyl-substituted benzothiazole core linked via a carboxamide bridge to a 3-methyl-1,2-oxazole ring and a furan-2-ylmethyl group. This hybrid architecture may enhance binding affinity to biological targets, such as enzymes or receptors, due to synergistic electronic and steric effects from the diverse substituents.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-10-8-14(25-21-10)17(23)22(9-12-4-3-7-24-12)18-20-16-11(2)13(19)5-6-15(16)26-18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOWWDWWVSGNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable chloroacetyl derivative.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate α-haloketone and an amide.

    Final Coupling: The final step involves coupling the benzothiazole, furan, and oxazole intermediates under suitable conditions to form the target compound.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically relevant heterocycles:

Compound Key Structural Features Molecular Weight (g/mol) Pharmacological Relevance
Target Compound 5-Chloro-4-methylbenzothiazole + 3-methyloxazole + furan-2-ylmethyl ~420 (estimated) Potential enzyme inhibition (e.g., PFOR)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + 5-chlorothiazole 272.62 PFOR enzyme inhibition in anaerobic pathogens
N-(5-Ethylamino-thiazol-2-yl)-3-hydroxy-5-nitrobenzofuran-2-carbohydrazide Benzofuran + carbohydrazide + thiazole ~380 (estimated) Antimicrobial activity
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide 3-Phenyloxazole + 5-nitrothiazole 342.34 Anti-inflammatory, antimicrobial

Key Structural Differences :

  • The target compound’s 4-methyl substituent on the benzothiazole may enhance lipophilicity compared to unsubstituted analogues like the 2,4-difluorobenzamide derivative .
  • Unlike carbohydrazide derivatives (e.g., ), the carboxamide linker in the target compound may reduce metabolic instability.
Pharmacological Activity
  • Enzyme Inhibition : The benzothiazole core is associated with PFOR (pyruvate:ferredoxin oxidoreductase) inhibition , a mechanism critical in anaerobic pathogens . The target compound’s chloro and methyl substituents could enhance binding compared to the 5-nitrothiazole analogue , which relies on nitro-group redox activity.
  • Antimicrobial Potential: Compounds like the carbohydrazide-benzofuran hybrid show moderate activity against Gram-positive bacteria, but the target compound’s furan and oxazole groups may broaden its spectrum by disrupting bacterial membrane integrity.
  • Anti-inflammatory Activity : The 3-methyloxazole moiety, seen in , is linked to COX-2 inhibition, suggesting the target compound may share this activity.
Crystallographic and Stability Data
  • The N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide analogue forms hydrogen-bonded dimers (N–H⋯N and C–H⋯F/O interactions), stabilizing its crystal lattice. The target compound’s furan and oxazole groups may introduce additional C–H⋯π or π–π stacking interactions, enhancing solubility or crystallinity.
  • Stability: Nitrothiazole derivatives (e.g., ) are prone to nitro-group reduction, whereas the target compound’s chloro and methyl substituents likely improve metabolic stability.

Biological Activity

The compound N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic molecule that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S, with a molecular weight of approximately 357.80 g/mol. The structure includes a benzothiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Anticancer Properties

Benzothiazole derivatives have been explored for their potential anticancer effects. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. This suggests that this compound may also exhibit anticancer activity through analogous mechanisms .

The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival .

Case Studies

StudyFindings
Antimicrobial Activity Showed effectiveness against Salmonella typhi and Bacillus subtilis with varying degrees of potency .
Anticancer Activity Induced apoptosis in various cancer cell lines; modulation of apoptosis-related signaling pathways was noted .
Mechanistic Studies Inhibition of key enzymes linked to cell proliferation was observed, suggesting a potential therapeutic application in oncology .

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